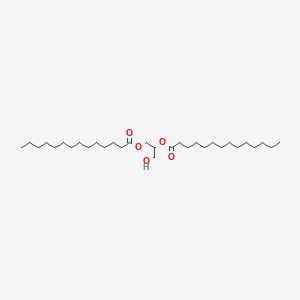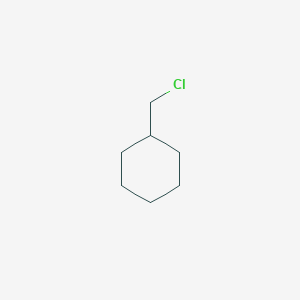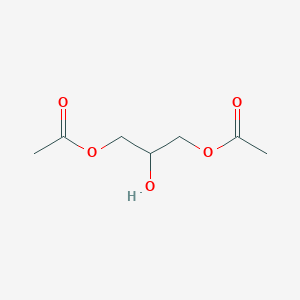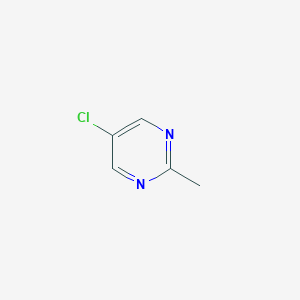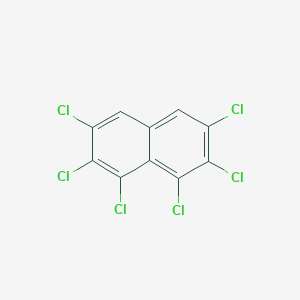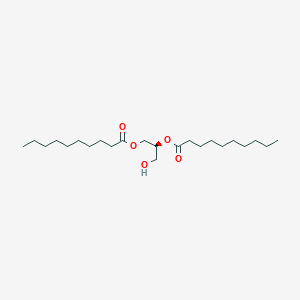
(-)-Tertatolol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Tertatolol is a beta-blocker drug that has been widely used in the treatment of hypertension, angina, and arrhythmias. It is a chiral compound, and the (-)-enantiomer is the active form. (-)-Tertatolol has been found to be more effective than other beta-blockers due to its high selectivity for beta1-adrenergic receptors.
Mécanisme D'action
(-)-Tertatolol exerts its pharmacological effects by selectively blocking beta1-adrenergic receptors in the heart and kidneys. This results in a decrease in heart rate, cardiac output, and renin secretion, leading to a reduction in blood pressure. (-)-Tertatolol also has membrane stabilizing properties, which may contribute to its antiarrhythmic effects.
Effets Biochimiques Et Physiologiques
(-)-Tertatolol has been found to have several biochemical and physiological effects. It has been shown to decrease plasma renin activity, aldosterone levels, and sympathetic nervous system activity. (-)-Tertatolol also has a negative inotropic effect, which reduces myocardial oxygen demand and improves myocardial function. Additionally, (-)-Tertatolol has been shown to improve endothelial function, which may contribute to its anti-atherosclerotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
(-)-Tertatolol has several advantages for use in lab experiments. It is a highly selective beta-blocker, which makes it useful for studying the effects of beta1-adrenergic receptor blockade. (-)-Tertatolol also has a long half-life, which allows for sustained pharmacological effects. However, (-)-Tertatolol has some limitations for lab experiments. It is a chiral compound, which means that the enantiomers may have different pharmacological effects. Additionally, (-)-Tertatolol has poor solubility in water, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on (-)-Tertatolol. One area of research is the development of more efficient synthesis methods for (-)-Tertatolol. Another area of research is the investigation of the pharmacological effects of the individual enantiomers of (-)-Tertatolol. Additionally, there is a need for more studies on the long-term effects of (-)-Tertatolol on cardiovascular outcomes. Finally, there is a need for more studies on the potential use of (-)-Tertatolol in the treatment of other diseases, such as diabetes and cancer.
Méthodes De Synthèse
The synthesis of (-)-Tertatolol is a multi-step process that involves the use of several reagents and catalysts. The first step involves the condensation of 2,3-dichlorophenylacetonitrile with ethyl acrylate in the presence of a base to form the corresponding enamine. The enamine is then cyclized using a palladium catalyst to form the tetrahydroisoquinoline ring. The final step involves the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst.
Applications De Recherche Scientifique
(-)-Tertatolol has been extensively studied for its therapeutic potential in cardiovascular diseases. It has been found to be effective in reducing blood pressure, heart rate, and cardiac output. It has also been shown to improve exercise tolerance in patients with angina. In addition, (-)-Tertatolol has been found to be effective in the treatment of arrhythmias, especially in patients with heart failure.
Propriétés
Numéro CAS |
117305-34-7 |
|---|---|
Nom du produit |
(-)-Tertatolol |
Formule moléculaire |
C16H25NO2S |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
(2R)-1-(tert-butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol |
InChI |
InChI=1S/C16H25NO2S/c1-16(2,3)17-10-13(18)11-19-14-8-4-6-12-7-5-9-20-15(12)14/h4,6,8,13,17-18H,5,7,9-11H2,1-3H3/t13-/m1/s1 |
Clé InChI |
HTWFXPCUFWKXOP-CYBMUJFWSA-N |
SMILES isomérique |
CC(C)(C)NC[C@H](COC1=CC=CC2=C1SCCC2)O |
SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O |
SMILES canonique |
CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




